SAR-Based Evidence: N-Methyl Substitution Greatly Reduces α₁-Adrenoceptor Affinity Relative to Primary Amine Benzodioxanes
Within the WB 4101-related benzodioxane series studied by Timmermans et al., alkyl substitution at the secondary amino nitrogen in the side chain greatly reduced affinity for α₁-adrenoceptors labeled by ³H-prazosin [1]. Although the target compound 2-(1-methylaminoethyl)-1,4-benzodioxane was not among the specific derivatives reported, its N-methyl secondary amine structure directly matches the alkyl-substitution motif described. For context, the prototype WB 4101 (bearing a primary amine) displayed high α₁-AR affinity, with the benzodioxane class generally showing 5- to 50-fold higher potency for ³H-prazosin over ³H-clonidine sites [1]. The N-methyl modification is therefore expected to shift the affinity and selectivity profile relative to primary amine comparators such as WB 4101.
| Evidence Dimension | α₁-Adrenoceptor binding affinity (³H-prazosin displacement in rat brain membranes) |
|---|---|
| Target Compound Data | Not directly reported; structure contains N-methyl secondary amine matching the alkyl-substitution motif described as 'greatly reducing' α₁-AR affinity |
| Comparator Or Baseline | WB 4101 (primary amine benzodioxane): high α₁-AR affinity; class-wide benzodioxane α₁ selectivity ratio of 5–50× over α₂ |
| Quantified Difference | Directional: α₁ affinity expected to be reduced vs. WB 4101; magnitude not quantified for this specific compound |
| Conditions | ³H-prazosin and ³H-clonidine competition binding in isolated rat brain membranes (Timmermans et al., 1983) |
Why This Matters
Researchers procuring a benzodioxane tool compound must recognize that the N-methyl substitution defining this product is not a neutral modification—it is predicted to shift the α₁/α₂ selectivity profile, making this compound unsuitable as a direct WB 4101 surrogate without validation.
- [1] Timmermans, P.B.M.W.M.; van Kemenade, J.E.; Batink, H.D.; van Zwieten, P.A. Selectivity of Benzodioxane α-Adrenoceptor Antagonists for α₁- and α₂-Adrenoceptors Determined by Binding Affinity. Pharmacology 1983, 26 (5), 258–269. DOI: 10.1159/000137809. View Source
